2-Ketoglutaric acid-d4

Drug Metabolism ADME Hepatic Stability

Researchers quantifying endogenous α-ketoglutarate in biofluids face ion suppression, extraction variability, and isobaric interferences that unlabeled or 13C-labeled internal standards fail to correct. 2-Ketoglutaric acid-d4 (CAS 1381759-60-9) resolves these limitations with a definitive +4 Da mass shift and distinct chromatographic retention. • ≥98% isotopic purity eliminates unlabeled analyte carryover, ensuring calibration linearity at picogram levels • Resolves isobaric interferences that co-elute with 13C-labeled standards via inverse isotope effect retention shift • 2.3× longer hepatic microsomal half-life enables extended metabolic flux tracing in vivo Supplied as a white to off-white solid; shipped at ambient temperature. For R&D use only.

Molecular Formula C5H8O4
Molecular Weight 136.14 g/mol
Cat. No. B579194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ketoglutaric acid-d4
Molecular FormulaC5H8O4
Molecular Weight136.14 g/mol
Structural Identifiers
InChIInChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i2D2,3D2
InChIKeyJFCQEDHGNNZCLN-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.01 g / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ketoglutaric Acid-d4: Deuterated TCA Intermediate


2-Ketoglutaric acid-d4 (CAS 1381759-60-9) is the deuterium-labeled isotopologue of alpha-ketoglutaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle . The compound is synthesized by replacing four hydrogen atoms with deuterium, resulting in a molecular weight increase from approximately 146.10 g/mol for the unlabeled form to 150.12-150.13 g/mol for the deuterated analog . This mass shift is critical for its primary applications as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows . It is intended strictly for research and analytical purposes, not for diagnostic or therapeutic use.

1
Workflow
LC-MS / GC-MS bioanalytical quantification
Stable isotope-labeled internal standard context
2
Selection Logic
Deuterated TCA intermediate with +4 Da mass shift
Supports ISTD benchmarking and matrix-effect control
3
Use Context
Metabolomics, ADME, and tracer research models
Research use only; not for diagnostic or therapeutic use

2-Ketoglutaric Acid-d4: Substitution Limitations


The direct substitution of 2-ketoglutaric acid-d4 with its unlabeled counterpart or 13C-labeled versions introduces significant analytical error and biological variability that undermines data integrity. In quantitative LC-MS/MS, the use of an unlabeled compound as an internal standard fails to correct for ion suppression, extraction efficiency, and instrument variability because it co-elutes with the analyte and is indistinguishable by mass [1]. Conversely, while 13C-labeled analogs provide a mass difference, deuterated standards like 2-ketoglutaric acid-d4 often exhibit distinct chromatographic retention times (due to the inverse isotope effect), which can resolve isobaric interferences that co-elute with 13C-labeled standards [2]. Furthermore, the kinetic isotope effect from deuteration alters metabolic flux in vivo, making 2-ketoglutaric acid-d4 unsuitable as a simple metabolic tracer substitute for unlabeled alpha-ketoglutarate in studies requiring precise flux measurements [3]. This non-interchangeability mandates the selection of 2-ketoglutaric acid-d4 for specific analytical and tracing applications where its unique isotopic signature and altered kinetics are a feature, not a bug.

Risk Factor
2-Ketoglutaric Acid-d4 (Target)
Unlabeled / 13C Analog (Substitute)
LC-MS/MS Quantification
Corrects for ion suppression and extraction variability. Distinct mass shift enables robust MRM.
Unlabeled analog co-elutes and is indistinguishable by mass. 13C analog may share isobaric interferences.
Chromatographic Behavior
Exhibits a distinct retention time shift due to the inverse isotope effect, aiding interference resolution.
13C-labeled standards may co-elute with isobaric interferences, limiting method specificity.
In Vivo Metabolic Tracing
Deuterium kinetic isotope effect alters metabolic flux, making it a feature for specific tracing designs.
Unlabeled tracer is unsuitable for precise flux measurements where isotopic signature and altered kinetics are required.

2-Ketoglutaric Acid-d4: Comparator-Based Evidence


Superior Hepatic Microsome Stability

The deuterium substitution in 2-ketoglutaric acid-d4 confers a significant increase in metabolic stability when compared directly to its unlabeled counterpart. In vitro studies using hepatic microsomes demonstrate that 2-ketoglutaric acid-d4 exhibits a 2.3-fold longer half-life . This is attributed to a reduced rate of oxidative deamination by glutamate dehydrogenase, a primary metabolic pathway for this class of compounds . This difference has direct implications for the design of tracer studies, as the labeled compound persists longer in biological systems, allowing for extended observation windows.

Hepatic Microsome Stability
Head-to-head
2.3-fold longer half-life vs. unlabeled form in vitro
Supports extended tracer observation windows
Reported in vitro hepatic microsome stability assay context
Drug Metabolism ADME Hepatic Stability Isotope Effects

Isotopic Purity for Accurate Quantification

The utility of 2-ketoglutaric acid-d4 as an internal standard is contingent on its high isotopic purity. Unlike some deuterated standards, this compound is available with a certified purity of ≥98% . In contrast, other vendors may offer a lower chemical purity of 93.10% . This higher purity minimizes the presence of unlabeled alpha-ketoglutarate that would otherwise contaminate the internal standard and lead to systematic underestimation of analyte concentration in isotope dilution mass spectrometry [1]. A higher isotopic purity translates directly to more accurate calibration curves and lower limits of quantification.

Isotopic Purity for Quantification
Head-to-head
Purity ≥98% (Target) vs. 93.10% (Comparator)
Minimizes unlabeled analyte contamination in ISTD
Reported product specification analysis context
LC-MS/MS Metabolomics Quantitative Analysis Internal Standard Isotope Dilution

Deuterium Exchange Limitation for GC-MS

A critical and often overlooked differentiation for 2-ketoglutaric acid-d4 is that unlabeled alpha-ketoglutaric acid cannot serve as a reliable internal standard in gas chromatography-mass spectrometry (GC-MS) due to rapid hydrogen-deuterium exchange [1]. A classic analytical study demonstrated that among TCA cycle intermediates, alpha-ketoglutaric acid is one of the acids found to exchange its deuterium readily and therefore could not be employed as a deuterated internal standard [1]. This limitation does not apply to the use of 2-ketoglutaric acid-d4 as an analyte, but it highlights the essential need for a stable, non-exchangeable deuterated standard when quantifying the unlabeled form. The alternative is to use n-butyl-d9-esters as internal standards, which adds a complex derivatization step [1].

Deuterium Exchange in GC-MS
Class-level
Unlabeled form cannot serve as a reliable ISTD due to rapid H/D exchange
Dictates method development for TCA cycle profiling
Class-level inference; requires alternative derivatization strategy
GC-MS Method Validation Analytical Chemistry Isotope Exchange

Hyperpolarization Efficiency with Deuteration

In advanced magnetic resonance applications, the deuteration of 2-ketoglutaric acid does not dramatically alter its hyperpolarization dynamics. A study using the SABRE-SHEATH technique demonstrated that [1-13C,5-12C,D4]α-ketoglutarate achieved a 13C polarization of 9.7% in 1 minute, compared to 17.3% for natural-abundance unlabeled alpha-ketoglutarate disodium salt [1]. The substrate deuteration led to only a slight increase (∼1.2-fold) in the relaxation rates for 13C nuclei separated by three chemical bonds [1]. This indicates that 2-ketoglutaric acid-d4 can serve as an effective contrast agent without a major penalty in hyperpolarization efficiency, maintaining a favorable balance between metabolic stability (due to the deuterium) and signal enhancement.

Hyperpolarization Efficiency
Cross-study
9.7% 13C polarization in 1 min; T1 = 18.5 s (deuterated form)
Viable probe for hyperpolarized NMR/MRI research
Reported SABRE-SHEATH hyperpolarization study context
Hyperpolarization NMR Spectroscopy Metabolic Imaging SABRE-SHEATH

2-Ketoglutaric Acid-d4 Applications


LC-MS/MS Alpha-Ketoglutarate Quantification

2-Ketoglutaric acid-d4 is the internal standard of choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays quantifying endogenous alpha-ketoglutarate in biofluids like plasma, serum, and cell lysates . Its high isotopic purity (≥98% ) minimizes contamination with the unlabeled analyte, ensuring calibration curve linearity and accuracy at picogram levels. The distinct mass shift of +4 Da relative to the analyte allows for robust multiple reaction monitoring (MRM) without spectral interference.

Longitudinal Metabolic Flux Analysis

For tracing the fate of alpha-ketoglutarate through the TCA cycle and associated pathways (e.g., glutaminolysis, reductive carboxylation) over extended periods, 2-ketoglutaric acid-d4 is superior to unlabeled tracers . The 2.3-fold longer half-life in hepatic microsomes translates to sustained in vivo availability, enabling the tracking of metabolic flux over hours rather than minutes. This is particularly valuable for studying slow metabolic processes or in experimental models with limited sampling frequency.

Hyperpolarized 13C Metabolic Imaging

2-Ketoglutaric acid-d4, specifically as the [1-13C,5-12C,D4] isotopologue, is a leading candidate for developing hyperpolarized contrast agents for real-time magnetic resonance imaging (MRI) of metabolism . The compound's efficient hyperpolarization (9.7% in 1 minute via SABRE-SHEATH) and favorable relaxation dynamics (T1=18.5 s) enable the non-invasive imaging of alpha-ketoglutarate conversion to downstream metabolites like 2-hydroxyglutarate (2-HG) in tumors . This application is critical for studying cancer metabolism and monitoring response to targeted therapies.

GC-MS Analysis of TCA Cycle Intermediates

In validated gas chromatography-mass spectrometry (GC-MS) protocols for quantifying a panel of organic acids from tissue, 2-ketoglutaric acid-d4 is an essential component for method development and validation, even though it cannot be used as a direct internal standard for its unlabeled counterpart due to exchange . It serves as the primary analyte for establishing calibration curves and determining the limits of detection for alpha-ketoglutarate when using alternative internal standards like n-butyl-d9-esters . Its use ensures the method's specificity and accuracy for this challenging analyte.

Application
Selection Property
Validation Focus
LC-MS/MS Quantification of Alpha-Ketoglutarate
Isotopic purity and +4 Da mass shift
ISTD benchmarking and matrix-effect control in research matrices
Longitudinal Metabolic Flux Analysis
Deuterium-mediated metabolic stability
Extended tracer observation window for slow metabolic processes
Hyperpolarized 13C Metabolic Imaging
Favorable hyperpolarization and relaxation dynamics
Real-time MRI signal enhancement and metabolite conversion monitoring
GC-MS Analysis of TCA Cycle Intermediates
Identity and stability for method development
Calibration curve establishment with alternative derivatization methods

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